molecular formula C9H18N2O3S B13511709 Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate

Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate

Cat. No.: B13511709
M. Wt: 234.32 g/mol
InChI Key: VYBSLQPUURJLCQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
  • Methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride

Uniqueness

Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is unique due to its specific ester functional group and the presence of both amino and methylsulfanyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H18N2O3S

Molecular Weight

234.32 g/mol

IUPAC Name

methyl 3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H18N2O3S/c1-14-8(12)3-5-11-9(13)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3,(H,11,13)/t7-/m0/s1

InChI Key

VYBSLQPUURJLCQ-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)CCNC(=O)[C@H](CCSC)N

Canonical SMILES

COC(=O)CCNC(=O)C(CCSC)N

Origin of Product

United States

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